REACTION_CXSMILES
|
[CH2:1]([S:7][CH:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:9](Cl)=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:20][C:21]1[C:22]([S:30][CH3:31])=[N:23][C:24]([CH3:29])=[CH:25][C:26]=1[S:27][CH3:28]>C(Cl)Cl.N1C=CC=CC=1>[CH3:31][S:30][C:22]1[C:21]([NH:20][C:9](=[O:10])[CH:8]([S:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[C:26]([S:27][CH3:28])[CH:25]=[C:24]([CH3:29])[N:23]=1
|
Name
|
2-hexylthiodecanoyl chloride
|
Quantity
|
4.19 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)SC(C(=O)Cl)CCCCCCCC
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1SC)C)SC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WASH
|
Details
|
the resulting solution was washed with 3×50 ml 3N aqueous hydrochloric acid solution, 2×50 ml water, 1×50 ml saturated aqueous sodium bicarbonate solution and 1×50 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue (6.5 g) was recrystallized from petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC(=CC(=C1NC(C(CCCCCCCC)SCCCCCC)=O)SC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 72.8% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |